7-Bromo-5-nitro-1H-benzimidazole
Overview
Description
7-Bromo-5-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a fused ring compound consisting of benzene and imidazole rings. The presence of bromine and nitro groups on the benzimidazole core imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Benzimidazole derivatives, in general, have been reported to interact with a variety of biological targets, including enzymes like urease and α-glucosidase .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit urease, an enzyme involved in the hydrolysis of urea . They may also inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
Biochemical Pathways
Given the reported inhibitory activity of benzimidazole derivatives on enzymes like urease and α-glucosidase, it can be inferred that these compounds may influence the urea cycle and carbohydrate metabolism .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the activity of benzimidazole derivatives can be influenced by the presence of certain functional groups in their structure .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-nitro-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes such as casein kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to alterations in their catalytic activity, thereby affecting downstream biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound may similarly affect cell proliferation and survival, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group in this compound can participate in redox reactions, affecting the oxidative state of cells . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the stability of benzimidazole derivatives can vary depending on environmental conditions such as pH and temperature . In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitro-1H-benzimidazole typically involves the nitration and bromination of benzimidazole. One common method is the nitration of benzimidazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. This is followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products
Substitution: Products depend on the nucleophile used, such as 7-methoxy-5-nitro-1H-benzimidazole when using methoxide.
Reduction: The major product is 7-bromo-5-amino-1H-benzimidazole.
Oxidation: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
7-Bromo-5-nitro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-benzimidazole: Lacks the bromine atom, which may result in different biological activities.
7-Bromo-1H-benzimidazole: Lacks the nitro group, affecting its chemical reactivity and biological properties.
5,6-Dinitro-1H-benzimidazole: Contains an additional nitro group, which can significantly alter its chemical and biological behavior.
Uniqueness
7-Bromo-5-nitro-1H-benzimidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
7-Bromo-5-nitro-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.
Antibacterial Activity
Benzimidazole derivatives, including this compound, have demonstrated notable antibacterial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Mycobacterium smegmatis | 32 µg/mL |
The compound has been shown to target specific bacterial pathways, such as the inhibition of (p)ppGpp synthetase/hydrolase, which is crucial for bacterial persistence and resistance mechanisms .
Antifungal Activity
In addition to its antibacterial effects, this compound exhibits antifungal activity against various fungi, including Candida species. Studies have reported that it effectively inhibits biofilm formation in Candida albicans, a common pathogen responsible for opportunistic infections.
Table 2: Antifungal Activity Against Candida Species
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 4 µg/mL |
Candida glabrata | 8 µg/mL |
The mechanism of action involves disrupting fungal cell wall synthesis and affecting ergosterol biosynthesis pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promising results in inhibiting the proliferation of cancer cell lines through induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Substituents at specific positions on the benzimidazole ring can enhance or diminish activity.
Table 3: Structure-Activity Relationship Insights
Substituent Position | Effect on Activity |
---|---|
C4 | Increased potency |
C5 | Neutral or detrimental to activity |
C6 | Generally neutral |
Research indicates that introducing electron-withdrawing groups at the C4 position enhances antibacterial and anticancer activities, while substitutions at C5 or C6 do not provide similar benefits .
Properties
IUPAC Name |
4-bromo-6-nitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQTTFTEFTUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302048 | |
Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206759-50-4 | |
Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206759-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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